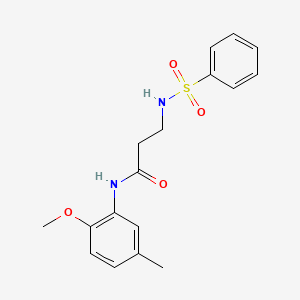![molecular formula C17H13Cl2N3O3 B5869271 3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as DMXAA or ASA404, and it has been found to exhibit antitumor activity in preclinical studies.
Mechanism of Action
DMXAA exerts its antitumor effects by activating the stimulator of interferon genes (STING) pathway. STING is a cytosolic protein that plays a critical role in the innate immune response to viral and bacterial infections. Upon activation, STING induces the production of type I interferons (IFNs) and other proinflammatory cytokines. DMXAA has been shown to activate the STING pathway in tumor cells, leading to the production of TNF-α and other cytokines. These cytokines then induce tumor cell death and inhibit tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of TNF-α and other cytokines, leading to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the STING pathway, leading to the production of type I IFNs and other proinflammatory cytokines. These cytokines can induce an immune response against the tumor and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is its selective targeting of tumor blood vessels. This allows for the destruction of the tumor vasculature and subsequent tumor cell death without affecting normal tissues. Another advantage of DMXAA is its activation of the STING pathway, which can induce an immune response against the tumor. However, one limitation of DMXAA is its potential toxicity. DMXAA has been shown to induce fever, nausea, and vomiting in clinical trials, which may limit its use in the clinic.
Future Directions
There are several future directions for research on DMXAA. One area of research is the development of new analogs of DMXAA with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict patient response to DMXAA. This could help to identify patients who are most likely to benefit from treatment with DMXAA. Finally, research is needed to better understand the mechanism of action of DMXAA and its effects on the immune system. This could lead to the development of new combination therapies that can enhance the antitumor effects of DMXAA.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminomethyl-4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride to form 3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The purity of the compound is typically confirmed by high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that DMXAA exhibits antitumor activity by inducing the production of tumor necrosis factor-alpha (TNF-α) and other cytokines. TNF-α is a potent proinflammatory cytokine that can induce tumor cell death and inhibit tumor growth. DMXAA has been shown to selectively target tumor blood vessels, leading to the destruction of the tumor vasculature and subsequent tumor cell death.
properties
IUPAC Name |
3,4-dichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-24-12-5-2-10(3-6-12)16-21-15(25-22-16)9-20-17(23)11-4-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHVXSLGILDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)

![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)




![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)